Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Brand Name: Vulcanchem
CAS No.: 159634-63-6
VCID: VC2272814
InChI: InChI=1S/C13H16N2O/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16)
SMILES: C1CNCCC12CC(=O)NC3=CC=CC=C23
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one

CAS No.: 159634-63-6

Cat. No.: VC2272814

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one - 159634-63-6

Specification

CAS No. 159634-63-6
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one
Standard InChI InChI=1S/C13H16N2O/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16)
Standard InChI Key XASIFTKVXJXECW-UHFFFAOYSA-N
SMILES C1CNCCC12CC(=O)NC3=CC=CC=C23
Canonical SMILES C1CNCCC12CC(=O)NC3=CC=CC=C23

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one belongs to the broad class of spirocyclic compounds, characterized by two ring systems joined through a single carbon atom (the spiro carbon). This structural arrangement creates a three-dimensional configuration with restricted conformational flexibility. The compound consists of a six-membered piperidine ring connected to a quinolin-2-one system at the 4-position of the piperidine ring.

Physical and Chemical Properties

Based on the analysis of similar compounds and structural characteristics, the following properties can be attributed to Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one:

PropertyValueNotes
Molecular FormulaC13H16N2OBased on structural analysis
Molecular WeightApproximately 216.3 g/molCalculated from molecular formula
Physical StateLikely crystalline solidCommon for spirocyclic compounds
Functional GroupsSecondary amine, lactamKey reactive sites
Hydrogen Bond Donors2 (N-H groups)Important for biological interactions
Hydrogen Bond Acceptors2 (C=O group and N atom)Contribute to binding potential

The spirocyclic junction in this compound creates a rigid framework that distinguishes it from linear or simple cyclic analogues, affecting its chemical reactivity and potential biological interactions.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one typically involves multi-step organic reactions. According to information on related compounds, these processes often include acylation and cyclization steps, which are critical for establishing the spirocyclic core structure.

Specific Synthetic Routes

Several synthetic strategies can be employed to construct the spirocyclic framework:

Cyclization-Based Synthesis

This approach typically begins with appropriately substituted piperidine derivatives and involves cyclization reactions to form the quinolinone portion of the molecule. Temperature control and reaction time are crucial factors for optimizing yields and purity.

Spirocyclization Methods

From related research on spirocyclic compounds, we can infer that methodologies such as intramolecular cyclization reactions or ring-expansion strategies may be applicable to the synthesis of the target compound .

Purification and Characterization

Following synthesis, compound purification typically involves techniques such as:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for isolation of the pure compound

  • Characterization using spectroscopic methods (NMR, MS, IR)

Chemical Reactivity and Modifications

Reactive Sites

Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one contains several reactive sites that can undergo various chemical transformations:

N-H Functionalization

The nitrogen atoms in both the piperidine and quinoline portions can participate in various reactions:

  • Alkylation with alkyl halides to introduce substituents

  • Acylation reactions to form amide derivatives

  • Sulfonylation to create sulfonamide derivatives

Carbonyl Modifications

The lactam carbonyl group represents another site for potential chemical transformations:

  • Reduction to form the corresponding amine

  • Thionation to create thiolactam analogues

  • Nucleophilic addition reactions

Derivatization Studies

Creation of derivatives is essential for establishing structure-activity relationships. Table 2 summarizes potential modification strategies:

Modification TypeReagentsPotential Impact
N-alkylationAlkyl halidesAltered lipophilicity and binding properties
N-acylationAcyl halides, anhydridesChanged hydrogen bonding capacity
Aromatic substitutionElectrophilic reagentsModified electronic properties
ReductionReducing agentsAltered pharmacological profile

Scheme 2.1 in antimalarial research demonstrates how spirocycle BRD73842 was synthesized through a series of transformations that could serve as a model for modifications to our target compound .

Biological Activities

Antimalarial Activity

Spirocyclic compounds similar to the target molecule have demonstrated significant antimalarial activity. Research indicates that certain spirocycles target phosphatidylinositol 4-kinase (PI(4)K), showing activity against three distinct stages of the malaria parasite . This suggests that Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one may possess similar antimalarial potential.

Other Biological Activities

Based on structural features shared with related compounds, Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one may also exhibit:

  • Antiviral properties, particularly against hepatitis viruses

  • Potential anticancer activity through enzyme inhibition mechanisms

  • Central nervous system activity due to its nitrogen-containing heterocyclic structure

Structure-Activity Relationships

The biological activity of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and its derivatives would be influenced by several structural features:

Structural FeatureImpact on Biological Activity
Spirocyclic junctionConformational rigidity affecting target binding specificity
N-H groupsHydrogen bonding capabilities with biological targets
Lactam functionalityInteractions with protein binding pockets
Aromatic systemπ-stacking interactions with aromatic amino acid residues in proteins

Understanding these structure-activity relationships is crucial for optimizing derivatives for specific biological applications.

Comparative Analysis with Related Compounds

Structural Analogues

A comparison with structurally related compounds provides further insights into the properties and potential applications of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one:

1'-Isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one

This compound, described in search result, represents a direct derivative of our target compound, featuring an additional isobutyl group on the quinoline nitrogen. With a molecular formula of C17H24N2O and molecular weight of 272.4 g/mol, this compound likely exhibits:

  • Increased lipophilicity compared to the unsubstituted compound

  • Altered hydrogen bonding profile due to the substitution of an N-H group

  • Potentially different biological activity profile

1-(piperidin-4-yl)quinolin-2(1H)-one

This compound differs from our target molecule in that it lacks the spirocyclic connection, instead having the piperidine ring directly attached to the quinoline nitrogen. This structural difference results in:

  • Greater conformational flexibility

  • Different spatial arrangement of the two ring systems

  • Altered binding profiles with biological targets

Functional Comparison

The comparison of biological and chemical properties among these related compounds reveals important structure-function relationships:

CompoundKey Structural FeatureObserved/Potential Properties
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-oneSpirocyclic junction, unsubstituted N atomsConformational rigidity, multiple H-bonding sites
1'-Isobutyl derivativeIsobutyl group on quinoline nitrogenIncreased lipophilicity, reduced H-bonding capacity
Non-spirocyclic analogueDirect attachment instead of spiro connectionGreater flexibility, different spatial arrangement

These comparisons highlight how subtle structural modifications can significantly impact both physical properties and biological activities.

Research Applications

Medicinal Chemistry Applications

The unique structural features of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one make it a valuable scaffold in medicinal chemistry:

Drug Discovery

The spirocyclic structure provides a rigid framework that can be optimized for specific target binding, making it useful as a starting point for drug discovery campaigns. Related spirocyclic compounds have been investigated for various therapeutic applications, including antimalarial activity .

Structure-Based Drug Design

The well-defined three-dimensional structure of the spirocyclic system makes it suitable for structure-based drug design approaches, where computational modeling can predict optimal substitution patterns for enhanced binding to specific biological targets.

Synthetic Methodology Development

Research on the synthesis of Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one contributes to the broader field of synthetic organic chemistry:

Novel Cyclization Methods

The development of efficient methods for creating the spirocyclic core structure can advance synthetic methodologies applicable to other complex molecular frameworks.

Stereoselective Synthesis

The spirocyclic junction creates a stereogenic center, making this compound an interesting target for developing stereoselective synthetic methods.

Future Research Directions

Synthetic Optimization

Future research might focus on developing more efficient synthetic routes to Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one and its derivatives:

  • Green chemistry approaches to minimize environmental impact

  • One-pot synthesis methodologies to increase efficiency

  • Catalytic methods for stereoselective synthesis

Biological Evaluation

Comprehensive biological screening would be valuable to identify specific activities:

  • Testing against various Plasmodium strains for antimalarial activity

  • Evaluation against a broader panel of microbial pathogens

  • Assessment of activity against cancer cell lines

  • Investigation of potential applications in neuropharmacology

Structure Optimization

Systematic structural modifications could lead to improved derivatives:

  • Creation of focused libraries through parallel synthesis

  • Introduction of various substituents at key positions

  • Development of hybrid molecules combining the spiroquinolinone core with other bioactive fragments

The studies of antimalarial compounds involving related spirocyclic structures, as mentioned in search result , suggest that optimization of such compounds can lead to significant enhancements in biological activity and pharmacokinetic properties.

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